molecular formula C12H14N2O3 B8724581 Methyl 1-(3-aminophenyl)-5-oxopyrrolidine-3-carboxylate

Methyl 1-(3-aminophenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No. B8724581
M. Wt: 234.25 g/mol
InChI Key: UHRYDTUVTDHOHQ-UHFFFAOYSA-N
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Patent
US06849639B2

Procedure details

Platinum oxide (202.6 mg, 0.89 mmol, 0.05 equiv) was added to a solution of methyl 1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate (4.2014 g, 15.9 mmol, 1 equiv) in ethyl acetate (170 mL). The resulting suspension was placed under a hydrogen balloon and was stirred at 23° C. for 18 hr. The reaction was filtered through celite and was concentrated in vacuo to give the title compound as a white solid. 1H NMR (400 MHz, CDCl3): δ 7.15 (t, 1H, J=2.1 Hz), 7.13 (t, 1H, J=8.1 Hz), 6.78 (dd, 1H, J=8.1 Hz, 1.5 Hz), 6.49 (dd, 1H, J=8.0 Hz, 1.7 Hz), 4.07 (dd, 1H, J=10.0 Hz, 6.8 Hz), 3.99 (dd, 1H, J=10.0 Hz, 8.7 Hz), 3.77 (s, 3H), 3.75 (br s, 2H), 3.29-3.38 (m, 1H), 2.92 (dd, 1H, J=17.3 Hz, 7.8 Hz), 2.84 (dd, 1H, J=17.3 Hz, 9.7 Hz). MS: (+) 235.0 (M+H), 469.5, 703.5; (−) 293.5, 527.0.
Quantity
4.2014 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
202.6 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([N:10]2[C:14](=[O:15])[CH2:13][CH:12]([C:16]([O:18][CH3:19])=[O:17])[CH2:11]2)[CH:7]=[CH:8][CH:9]=1)([O-])=O>C(OCC)(=O)C.[Pt]=O>[NH2:1][C:4]1[CH:5]=[C:6]([N:10]2[C:14](=[O:15])[CH2:13][CH:12]([C:16]([O:18][CH3:19])=[O:17])[CH2:11]2)[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
4.2014 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N1CC(CC1=O)C(=O)OC
Name
Quantity
170 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
202.6 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
was stirred at 23° C. for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC=1C=C(C=CC1)N1CC(CC1=O)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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